molecular formula C15H13NO5 B321550 2-Nitrophenyl (3-methylphenoxy)acetate

2-Nitrophenyl (3-methylphenoxy)acetate

Cat. No.: B321550
M. Wt: 287.27 g/mol
InChI Key: IYCPDIWVUWVKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl (3-methylphenoxy)acetate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protecting Group in Organic Reactions

2-Nitrophenyl (3-methylphenoxy)acetate can serve as a protecting group for alcohols during organic synthesis. The esterification process involves reacting the alcohol with the acetate, allowing for selective reactions without interfering with other functional groups. This application is crucial in multi-step synthesis where protection and deprotection strategies are essential for achieving desired products.

Precursor for Heterocyclic Compounds

The compound is also utilized as a precursor for synthesizing heterocycles, which are important in pharmaceuticals and agrochemicals. For instance, the complete reduction of this compound can yield anilines that further cyclize to form lactams, which are key structures in many biologically active molecules .

Synthesis of Bioactive Molecules

This compound is involved in the synthesis of various bioactive compounds. It has been reported as a precursor for quindoline derivatives, which exhibit enzyme inhibition properties and potential anticancer activity .

Herbicide Development

Beyond organic synthesis, this compound has been explored for its herbicidal properties. Its selective action against certain plant species makes it a candidate for developing new herbicides that target specific weeds without affecting crops .

Case Study 1: Enzyme Inhibition Research

Recent studies have investigated this compound's potential as an enzyme inhibitor. Research indicates that modifications to the compound can enhance its inhibitory effects on specific enzymes involved in metabolic pathways. Such properties suggest its utility as a lead compound in drug development targeting enzyme-related diseases .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(2-nitrophenyl) 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C15H13NO5/c1-11-5-4-6-12(9-11)20-10-15(17)21-14-8-3-2-7-13(14)16(18)19/h2-9H,10H2,1H3

InChI Key

IYCPDIWVUWVKDM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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